molecular formula C7H10N2O B1201320 2,4,6-Trimethyl-5-hydroxypyrimidine CAS No. 71267-12-4

2,4,6-Trimethyl-5-hydroxypyrimidine

Cat. No. B1201320
CAS RN: 71267-12-4
M. Wt: 138.17 g/mol
InChI Key: KCROIESOAJCDMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-Trimethyl-5-hydroxypyrimidine and its derivatives involves various strategies, including multicomponent reactions, green chemistry methodologies, and catalyst-free conditions. For instance, a "One Pot," environmentally friendly, multicomponent synthesis approach has been employed to create multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines, demonstrating the compound's adaptability to green synthesis techniques (Gupta et al., 2014). Additionally, an efficient, catalyst-free, and aqueous ethanol-mediated synthesis pathway has been developed for 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, highlighting the advances in synthesizing pyrimidine derivatives under mild and environmentally benign conditions (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethyl-5-hydroxypyrimidine derivatives exhibits a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding their chemical reactivity and physical properties. Studies on symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines have revealed the significance of molecular-electronic structures and charge-assisted hydrogen bonding in determining the compound's behavior and potential applications (Quesada et al., 2004).

Chemical Reactions and Properties

2,4,6-Trimethyl-5-hydroxypyrimidine undergoes various chemical reactions, contributing to its versatility in synthetic chemistry. The compound's reactivity has been leveraged in the preparation of metal-complexing molecular rods and antibacterial agents, demonstrating its utility in creating complex molecular architectures and pharmaceuticals (Schwab et al., 2002; Rauckman et al., 1980).

Scientific Research Applications

1. Synthesis of Functionalized Pyridines and Pyrimidines

  • Application Summary : An efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed. This method uses commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .
  • Methods of Application : In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .
  • Results or Outcomes : The result is the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines .

2. Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : Pyrimidine derivatives, including 2,4,6-Trimethyl-5-hydroxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They exhibit a wide range of biological activities .
  • Methods of Application : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
  • Results or Outcomes : These versatile biological activities include modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

3. Electrochemical Synthesis

  • Application Summary : The electrochemical synthesis of 2,4,5-triamino-6-hydroxypyrimidine has been improved .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available information .
  • Results or Outcomes : The outcome of this research is an improved method for the electrochemical synthesis of 2,4,5-triamino-6-hydroxypyrimidine .

4. Synthesis of Anisole Containing Pyrimidines

  • Application Summary : Anisole containing 2,4,5,6-tetrasubstituted pyrimidines have been synthesized .
  • Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the available information .
  • Results or Outcomes : The outcome of this research is the successful synthesis of anisole containing 2,4,5,6-tetrasubstituted pyrimidines .

Safety And Hazards

The safety data sheets for related compounds suggest that personal protective equipment should be used when handling these chemicals to avoid contact with skin and eyes, and to prevent inhalation or ingestion .

Future Directions

Research on pyrimidines is ongoing, with recent advances in the synthesis of borinic acid derivatives . Future research may focus on developing new pyrimidines with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

2,4,6-trimethylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(10)5(2)9-6(3)8-4/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCROIESOAJCDMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221441
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-5-hydroxypyrimidine

CAS RN

71267-12-4
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071267124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-5-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2,4-dimethyl-5-acetyloxazole is poured into a Parr Bomb with 20 ml (51 mmol) of concentrated ammonium hydroxide and brought to 180° C. in three hours. Heating is continued for 10 hours, and after cooling the mixture is brought to pH 5 with HCl, extracted into ether, dried over Na2SO4 and stripped in vacuo. The residual solid is crystallized from benzene to give pale yellow crystals (1.3 g, 60%).
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20 mL
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60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IK Korobeinicheva, VF Sedova, SB Gashev… - Chemistry of …, 1989 - Springer
The acid-base equilibrium behavior of alkyl(phenyl)-substituted 3-hydroxypyridines and 5-hydroxypyrimidines, and their dependence on pH values in aqueous solution, on the solvent, …
Number of citations: 1 link.springer.com
MM Markova, VP Lezina, SB Gashev… - Chemistry of …, 1991 - Springer
The rate of H/D exchange among methyl group protons in a series of substituted 3-hydroxypyridines, 5-hydroxypyrimidines, and their N-oxides has been shown to increase with …
Number of citations: 3 link.springer.com

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